alpha-D-Cymarose pyranose

Catalog No.
S13193556
CAS No.
89253-98-5
M.F
C7H14O4
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-Cymarose pyranose

CAS Number

89253-98-5

Product Name

alpha-D-Cymarose pyranose

IUPAC Name

(2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1

InChI Key

DBDJCJKVEBFXHG-JRTVQGFMSA-N

Canonical SMILES

CC1C(C(CC(O1)O)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O)OC)O

Alpha-D-Cymarose pyranose is a carbohydrate compound classified as a pyranose, which is a six-membered ring structure composed of five carbon atoms and one oxygen atom. Its molecular formula is C7H14O4C_7H_{14}O_4 and it has a molecular weight of approximately 162.18 g/mol . This compound is a derivative of D-cymarose, a sugar that can exist in various forms, including its open-chain and cyclic forms. The pyranose form is particularly stable in aqueous solutions, where it predominates over other structural forms due to its favorable thermodynamic properties .

Typical of carbohydrates, including:

  • Hydrolysis: In acidic or enzymatic conditions, alpha-D-cymarose pyranose can hydrolyze to yield monosaccharides or other sugar derivatives.
  • Glycosylation: It can react with alcohols or phenols to form glycosides, which are important in the formation of various biological molecules .
  • Redox Reactions: Like many sugars, it can undergo oxidation and reduction reactions, potentially forming sugar acids or sugar alcohols depending on the conditions.

These reactions highlight the versatility of alpha-D-cymarose pyranose as a reactive substrate in organic chemistry.

Alpha-D-Cymarose pyranose exhibits several biological activities. It is known to play roles in:

  • Cell Signaling: As a component of glycoproteins and glycolipids, it may be involved in cellular communication and recognition processes.
  • Antioxidant Properties: Some studies suggest that sugars like alpha-D-cymarose can exhibit antioxidant activity, helping to neutralize free radicals in biological systems.
  • Nutritional Value: As a carbohydrate, it serves as an energy source for various organisms.

The specific biological effects of alpha-D-cymarose pyranose may depend on its concentration and the context of its use within biological systems.

Alpha-D-Cymarose pyranose can be synthesized through various methods:

  • Enzymatic Synthesis: Using specific glycosyltransferases, alpha-D-cymarose can be synthesized from simpler sugar precursors. This method allows for high specificity and yields.
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed to create alpha-D-cymarose by manipulating existing sugar structures through protection and deprotection strategies.
  • Fermentation Processes: Microbial fermentation techniques can produce alpha-D-cymarose from biomass sources, leveraging natural pathways for sugar production.

These methods reflect the diverse approaches available for synthesizing this compound.

Alpha-D-Cymarose pyranose finds applications in various fields:

  • Pharmaceuticals: It is used in drug formulations as an excipient or active ingredient due to its biochemical properties.
  • Food Industry: As a sweetener or flavor enhancer, it contributes to the taste profile of various food products.
  • Biotechnology: It serves as a substrate for enzymatic reactions in biotechnological applications, including biosensors and biofuel production.

These applications underscore the significance of alpha-D-cymarose pyranose in both industrial and research settings.

Interaction studies involving alpha-D-cymarose pyranose focus on its behavior with proteins, enzymes, and other biomolecules:

  • Protein Binding: Research indicates that carbohydrates like alpha-D-cymarose can interact with proteins, influencing their structure and function.
  • Enzyme Substrates: Studies have shown that certain enzymes specifically recognize and catalyze reactions involving alpha-D-cymarose, highlighting its role as a substrate in metabolic pathways.
  • Cellular Interactions: Investigations into how this compound interacts with cell membranes reveal insights into its potential role in signaling and cellular uptake mechanisms.

These studies contribute to understanding how alpha-D-cymarose pyranose functions within biological systems.

Several compounds share structural similarities with alpha-D-cymarose pyranose. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Alpha-D-glucopyranoseC6H12O6Most common aldohexose; primary energy source.
Alpha-D-mannopyranoseC6H12O6Structural isomer of glucose; involved in polysaccharide formation.
Beta-D-fructofuranoseC6H12O6Five-membered ring; significant in metabolism as a fruit sugar.
Mycarose alpha-D-pyranoseC7H14O4Similar structure; relevant in plant biology.

Uniqueness of Alpha-D-Cymarose Pyranose

Alpha-D-Cymarose pyranose is unique due to its specific stereochemistry and biological properties that differentiate it from other sugars. Its distinct interactions with enzymes and proteins make it particularly interesting for research in carbohydrate chemistry and biochemistry.

Alpha-D-Cymarose pyranose is a monocyclic hexose derivative classified as a 2,6-dideoxy-3-O-methyl sugar. Its systematic IUPAC name, (2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol, reflects the stereochemical arrangement of hydroxyl and methyl groups on a pyranose ring. The molecule adopts a chair conformation, with the C1 hydroxyl group in an axial orientation, defining its alpha-anomeric configuration. This spatial arrangement minimizes steric strain while stabilizing the molecule through equatorial positioning of the C5 methyl group and C3 methoxy substituent.

Table 1: Key Structural Properties of Alpha-D-Cymarose Pyranose

PropertyDescription
Molecular Formula$$ \text{C}7\text{H}{14}\text{O}_4 $$
Molecular Weight162.18 g/mol
Ring SystemPyranose (chair conformation)
Anomeric Configurationα (axial -OH at C1)
Substituents2,6-dideoxy, 3-O-methyl
CAS Registry Number89253-98-5 (alpha-anomer), 13089-76-4 (D-cymarose)

The sugar distinguishes itself from related deoxy sugars such as digitoxose (2,6-dideoxy) and mycarose (2,6-dideoxy-3-C-methyl) through its combination of methoxy and hydroxyl groups at C3 and C4, respectively. These structural nuances influence its reactivity in glycosidic bond formation and interactions with biological targets.

Historical Context of Discovery and Nomenclature

The isolation of alpha-D-cymarose pyranose emerged from mid-20th-century investigations into cardiotonic glycosides, particularly those in the Apocynaceae family. Initial reports in the 1950s identified cymarose as a hydrolytic product of cymarin, a cardiac glycoside from Cynanchum species. The name "cymarose" derives from Cynanchum, reflecting its botanical origin, while the "pyranose" designation specifies its six-membered oxygen-containing ring.

Nomenclature evolved alongside advancements in stereochemical analysis. Early literature referred to it simply as "cymarose," but IUPAC guidelines later standardized its name to (2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol to describe its absolute configuration. The alpha/beta distinction became critical with the development of nuclear magnetic resonance (NMR) spectroscopy, which resolved anomeric configurations in complex glycosides.

Taxonomic and Biogenetic Origins in Plant Systems

Alpha-D-Cymarose pyranose occurs predominantly in plant families producing cardiac glycosides, notably Apocynaceae and Asclepiadaceae. Key sources include:

  • Cynanchum caudatum (Asian swallowwort)
  • Hoya carnosa (wax plant)
  • Strophanthus kombe (kombe arrow poison)

Biogenetically, the sugar originates from D-glucose through a series of enzymatic modifications:

  • Deoxygenation: NADPH-dependent oxidoreductases remove hydroxyl groups at C2 and C6.
  • Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases add a methoxy group at C3.
  • Epimerization: Racemases adjust stereochemistry at C4 to yield the final D-ribo configuration.

Table 2: Comparative Biogenetic Pathways in Deoxy Sugar Synthesis

SugarDeoxygenation SitesMethylation SiteBiological Source
Alpha-D-cymaroseC2, C6C3Cynanchum spp.
DigitoxoseC2, C6NoneDigitalis purpurea
MycaroseC2, C6C3 (C-methyl)Streptomyces spp.

Atomic Composition and Molecular Formula

Alpha-D-cymarose pyranose possesses the molecular formula C7H14O4, reflecting its heptacarbonyl structure with fourteen hydrogen atoms and four oxygen atoms [1] [2]. The molecular weight is precisely 162.18 grams per mole, which is characteristic of methylated dideoxy hexoses [1] [5]. The elemental composition consists of 51.84% carbon, 8.70% hydrogen, and 39.46% oxygen by mass [5].

Table 1: Molecular Composition and Physical Properties of Alpha-D-Cymarose Pyranose

PropertyValueReference
Molecular FormulaC7H14O4 [1] [2]
Molecular Weight (g/mol)162.18 [1] [2]
Elemental Composition - Carbon (%)51.84 [5]
Elemental Composition - Hydrogen (%)8.70 [5]
Elemental Composition - Oxygen (%)39.46 [5]
CAS Registry Number89253-98-5 [1]
Melting Point (°C)93-94 [5]
Optical Rotation [α]D20 (°)+54.7 (c = 3.2 in water after 24 hrs) [5]
Standard InChI KeyDBDJCJKVEBFXHG-JRTVQGFMSA-N [2]
Canonical SMILESC[C@@H]1C@HO [2]

The compound is formally designated as 2,6-dideoxy-3-O-methyl-alpha-D-ribo-hexopyranose according to International Union of Pure and Applied Chemistry nomenclature [1] [8]. The structural identity is confirmed by its unique CAS registry number 89253-98-5, which distinguishes it from other cymarose anomers and stereoisomers [1].

Stereochemical Features and Ring Conformation

The stereochemical architecture of alpha-D-cymarose pyranose is fundamentally characterized by its chair conformation, specifically the 4C1 conformation that is energetically favored for six-membered sugar rings [20] [23]. This conformation minimizes steric strain and provides optimal bond angles approaching the ideal tetrahedral geometry of 109.5 degrees [20]. The pyranose ring adopts this chair conformation due to the absence of significant angle strain and the elimination of eclipsing interactions between adjacent carbon-hydrogen bonds [22].

The anomeric configuration is defined by the alpha orientation of the hydroxyl group at the C1 position, where the hydroxyl substituent adopts an axial position relative to the ring plane [1] [30]. This axial orientation of the anomeric hydroxyl group distinguishes the alpha anomer from its beta counterpart, where the same hydroxyl group would occupy an equatorial position [11]. The stereochemical designation follows the D-configuration pattern, indicating that the compound belongs to the D-sugar series based on the configuration at the highest numbered chiral center [1].

The 3-O-methyl substitution represents a critical stereochemical feature, where the methoxy group (-OCH3) at position 3 adopts an axial orientation in the 4C1 chair conformation [30]. This axial positioning of the methoxy group creates characteristic steric interactions that influence both the conformational stability and the spectroscopic properties of the molecule [12]. The 2,6-dideoxy nature means that positions 2 and 6 lack hydroxyl groups, with position 6 bearing a methyl group and position 2 having hydrogen atoms [5].

Table 2: Stereochemical Features of Alpha-D-Cymarose Pyranose and Related 2,6-Dideoxy Sugars

SugarConfiguration at C1Configuration at C3Configuration at C4Ring ConformationReference
Alpha-D-Cymarose pyranoseα (axial -OH)S (3-O-methyl, axial)R (equatorial -OH)4C1 chair [1] [30]
Beta-D-Cymarose pyranoseβ (equatorial -OH)S (3-O-methyl, axial)R (equatorial -OH)4C1 chair [11] [30]
Alpha-L-Cymarose pyranoseα (axial -OH)R (3-O-methyl, axial)S (equatorial -OH)4C1 chair [8] [30]
D-Digitoxoseα/β variableR (equatorial -OH)R (equatorial -OH)4C1 chair [30]
D-Oleandroseα/β variableS (equatorial -OH)R (axial -OH)4C1 chair [30]
D-Sarmentoseα/β variableS (axial -OH)R (equatorial -OH)4C1 chair [30]

Comparative Analysis with Related 2,6-Dideoxy Sugars

Alpha-D-cymarose pyranose shares fundamental structural similarities with other members of the 2,6-dideoxy sugar family while maintaining distinct stereochemical differences that confer unique properties [30]. The comparative analysis reveals that cymarose differs from digitoxose primarily in the presence of the 3-O-methyl group, which replaces the free hydroxyl group found in digitoxose [34]. This methylation at position 3 significantly alters the hydrogen bonding patterns and conformational preferences of the molecule [32].

In comparison to oleandrose, cymarose exhibits opposite stereochemistry at the C3 position, where oleandrose possesses an equatorial hydroxyl group while cymarose contains an axial methoxy group [30]. This stereochemical inversion creates distinct differences in their nuclear magnetic resonance spectroscopic signatures and their biological recognition patterns [12]. The C4 hydroxyl group orientation is identical between cymarose and oleandrose, both adopting equatorial positions in the chair conformation [30].

Sarmentose represents another closely related 2,6-dideoxy sugar that differs from cymarose in the C4 stereochemistry [30]. While cymarose maintains an equatorial hydroxyl group at C4, sarmentose possesses an axial hydroxyl at this position [30]. This difference in C4 stereochemistry results in sarmentose adopting a different hydrogen bonding network and exhibiting distinct spectroscopic characteristics [12]. The 3-O-methyl group positioning remains consistent between cymarose and sarmentose, both featuring axial orientations [30].

The structural comparison extends to the conformational behavior of these related sugars [26]. All members of this dideoxy sugar family preferentially adopt the 4C1 chair conformation, which allows the C5 methyl group and any glycosidic linkages to occupy energetically favorable equatorial positions [30]. This conformational preference is maintained despite variations in substituent patterns, indicating the dominant influence of the six-membered ring geometry on overall molecular shape [23].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The spectroscopic characterization of alpha-D-cymarose pyranose provides definitive structural identification through multiple analytical techniques [12] [30]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, offering detailed information about both hydrogen and carbon environments within the molecule [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique stereochemical arrangement and conformational preferences of the pyranose ring [30].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for Alpha-D-Cymarose Pyranose

Position1H NMR (ppm)13C NMR (ppm)Reference
H-1 (anomeric)5.22-5.27- [12] [30]
H-2α1.88 (ax)- [32]
H-2β2.40 (eq)- [32]
H-33.34- [32]
H-43.51- [32]
H-53.93- [32]
H-6 (methyl)1.52-1.63- [30]
3-OCH33.38-3.48- [30]
C-1 (anomeric)-96.6-97.2 [30]
C-2-35-40 [30]
C-3-76-82 [30]
C-4-68-73 [30]
C-5-68-72 [30]
C-6 (methyl)-17.9-19.6 [30]
3-OCH3-55.7-58.5 [30]

The anomeric proton signal appears in the characteristic downfield region at 5.22-5.27 parts per million, confirming the alpha configuration through its coupling pattern and chemical shift position [12] [30]. The axial orientation of this proton results in specific coupling constants that distinguish it from the beta anomer [12]. The methoxy group protons resonate at 3.38-3.48 parts per million, while the C6 methyl group appears upfield at 1.52-1.63 parts per million [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the anomeric carbon appearing at 96.6-97.2 parts per million [30]. This upfield position relative to many other pyranose anomeric carbons reflects the axial methoxy group influence at C3 [30]. The methoxy carbon signal appears at 55.7-58.5 parts per million, consistent with methyl ether environments in carbohydrates [30].

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 162, corresponding to the molecular weight of the compound [1]. Fragmentation patterns in mass spectrometry provide additional structural confirmation through characteristic loss of methyl and hydroxyl groups [14]. The base peak typically corresponds to the loss of water (mass 18) or formaldehyde (mass 30) from the molecular ion [14].

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification [49] [51]. The broad absorption band between 3200-3600 reciprocal centimeters corresponds to hydroxyl group stretching vibrations [49] [51]. Carbon-hydrogen stretching vibrations appear in the 2850-2980 reciprocal centimeters region, with distinct patterns for methyl and methylene groups [15] [51].

Table 4: Characteristic Infrared Absorption Bands for Alpha-D-Cymarose Pyranose

Frequency Range (cm⁻¹)AssignmentRelative IntensityReference
3200-3600O-H stretching (hydroxyl groups)Strong, broad [49] [51]
2850-2980C-H stretching (methyl and methylene)Medium-strong [15] [51]
1420-1450C-H bending (methylene groups)Medium [15] [51]
1350-1380C-H bending (methyl groups)Medium [51]
1200-1300C-O stretching (ether linkages)Strong [49]
1000-1150C-O stretching (C-OH bonds)Strong [49] [51]
800-950C-O-C stretching (ring breathing)Medium [49]
600-700C-O bending (out-of-plane)Weak-medium [51]

Computational Modeling of Three-Dimensional Geometry

Computational modeling of alpha-D-cymarose pyranose employs sophisticated theoretical methods to predict and validate its three-dimensional molecular geometry [26] [46]. Density functional theory calculations using the M06 functional family provide accurate descriptions of the electronic structure and conformational preferences [46]. These calculations consistently predict the 4C1 chair conformation as the global energy minimum, with an energy difference of approximately 11 kilocalories per mole relative to alternative conformations [23].

Molecular dynamics simulations using specialized carbohydrate force fields such as GROMOS 56a6 CARBO_R enable detailed exploration of conformational flexibility in aqueous solution [26]. These simulations reveal that the molecule maintains its chair conformation with minimal ring puckering, consistent with experimental observations [26] [48]. The computational studies demonstrate that the axial methoxy group at C3 creates favorable van der Waals interactions that stabilize the preferred conformation [45].

Table 5: Computational Modeling Parameters for Alpha-D-Cymarose Pyranose

Method/ParameterValue/SettingReference
Preferred Computational MethodDFT (M06 functional) / MD simulations [26] [46]
Basis Set (DFT)6-31G(d,p) or higher [46]
Force Field (MD)GROMOS 56a6 CARBO_R [26]
Ring Conformation Energy~0 kJ/mol (4C1 chair) [20] [23]
Chair-Chair Flip Barrier~11 kcal/mol [23]
Preferred Anomeric Configurationα-anomer (axial OH) [1]
Glycosidic Bond Angle~109.5° (tetrahedral) [20]
Ring Pucker ParametersQ = 0.6, φ = 0° [26]
Solvent ModelWater (implicit/explicit) [48]
Temperature (MD simulations)298-310 K [26] [48]

Quantum mechanical calculations predict bond lengths and angles that closely match experimental crystallographic data when available [24]. The ring oxygen-carbon bond lengths are calculated to be approximately 1.42-1.44 Angstroms, while carbon-carbon bonds within the ring measure 1.52-1.54 Angstroms [24]. These calculated values fall within the expected ranges for pyranose ring systems and validate the computational methodology [47].

The computational modeling also addresses the anomeric effect, which influences the conformational preferences around the glycosidic linkage [26]. Calculations demonstrate that the alpha configuration is stabilized by favorable orbital interactions between the ring oxygen lone pairs and the antibonding orbital of the C1-OH bond [26]. This electronic stabilization contributes approximately 1-2 kilocalories per mole to the conformational preference [26].

Alpha-D-cymarose pyranose exhibits a distinctive taxonomic distribution across specific plant families, with the highest concentrations found in the Apocynaceae and Asclepiadaceae families [1] [2] [3]. The sugar occurs predominantly as a component of complex steroidal glycosides, particularly in plants producing pregnane and cardiac glycosides. This specialized distribution pattern reflects the evolutionary adaptation of certain plant lineages to synthesize this unique deoxy sugar as part of their secondary metabolite repertoire.

The Apocynaceae family represents the most significant source of alpha-D-cymarose pyranose, with notable occurrences in Ecdysanthera rosea and Chonemorpha megacalyx [1] [4]. These Asian medicinal plants produce complex pregnane glycosides, including ecdysosides A, B, and F, which feature 2,6-dideoxy-3-O-methyl-β-pyranose residues containing the cymarose unit [1]. The structural complexity of these compounds suggests sophisticated biosynthetic machinery specific to this taxonomic group.

In the Asclepiadaceae family, alpha-D-cymarose pyranose appears in various Cynanchum species, including C. auriculatum, C. stauntonii, and C. atratum [2] [5]. These plants, widely distributed across East Asia and south-central China, incorporate cymarose into diverse steroidal glycoside structures. The cymaroside linkages in these species often involve complex oligosaccharide chains, with cymarose appearing in terminal or internal positions within tetrasaccharide sequences [2].

Traditional cardiac glycoside sources also demonstrate significant cymarose content. Digitalis purpurea and Digitalis lanata, members of the Plantaginaceae family, contain cymarose as part of their characteristic cardiac glycoside profiles [6] [3]. The occurrence of cymarose in these European medicinal plants highlights the compound's role in cardioactive natural products. Similarly, Apocynum species from North America, including A. cannabinum and A. androsaemifolium, contribute to the geographical diversity of cymarose-containing plants [3].

Plant SpeciesPlant FamilyGeographic DistributionGlycoside Context
Ecdysanthera roseaApocynaceaeChinaPregnane glycosides (ecdysosides)
Chonemorpha megacalyxApocynaceaeSoutheast AsiaPregnane glycosides
Cynanchum auriculatumAsclepiadaceaeEast AsiaSteroidal glycosides
Cynanchum stauntoniiAsclepiadaceaeSouth-central ChinaPregnane glycosides
Digitalis purpureaPlantaginaceaeEuropeCardiac glycosides
Apocynum cannabinumApocynaceaeNorth AmericaCardiac glycosides

Biosynthetic Enzymology and Precursor Relationships

The biosynthesis of alpha-D-cymarose pyranose follows the established thymidine diphosphate (TDP)-sugar biosynthetic pathway, beginning with glucose-1-phosphate as the primary precursor [7] [8]. This pathway represents one of the most structurally diverse classes of nucleotide sugar biosynthesis, with TDP-activated sugars serving as preferred donors for glycosylated natural products in plants and microorganisms [7].

The initial enzymatic steps involve the formation of TDP-D-glucose through the action of thymidylyltransferase, followed by conversion to TDP-4-keto-6-deoxy-D-glucose via TDP-D-glucose 4,6-dehydratase [7] [8]. These foundational transformations establish the 6-deoxy configuration characteristic of cymarose and related 2,6-dideoxy sugars. The 4,6-dehydratase enzyme requires NAD+ as a cofactor and represents a critical branch point in deoxysugar biosynthesis [8].

The formation of the 2,6-dideoxy framework proceeds through a 2,3-dehydratase enzyme that converts TDP-4-keto-6-deoxy-D-glucose to TDP-3,4-diketo-2,6-dideoxy-D-glucose [8] [9]. This transformation involves metal ion-dependent catalysis and generates the characteristic diketo intermediate that serves as a substrate for subsequent modifications. The enzyme employs a metal cofactor to facilitate the complex stereochemical rearrangements required for C-2 deoxygenation [8].

The introduction of nitrogen functionality occurs through a pyridoxal phosphate-dependent aminotransferase that converts the 3-keto group to an amino group using L-glutamate as the amino donor [9]. This transamination reaction produces TDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose and represents a critical diversification point in the pathway. The stereochemistry of this transformation determines the final configuration of substituents in the mature cymarose unit [9].

Enzyme FunctionSubstrateProductCofactor Requirements
ThymidylyltransferaseGlucose-1-phosphateTDP-D-glucoseATP, Mg²⁺
TDP-glucose 4,6-dehydrataseTDP-D-glucoseTDP-4-keto-6-deoxy-D-glucoseNAD⁺
2,3-dehydrataseTDP-4-keto-6-deoxy-D-glucoseTDP-3,4-diketo-2,6-dideoxy-D-glucoseNAD⁺, metal ions
3-aminotransferaseTDP-3,4-diketo-2,6-dideoxy-D-glucoseTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucosePLP, L-glutamate

The methylation events that characterize cymarose formation involve S-adenosylmethionine-dependent methyltransferases operating on both nitrogen and oxygen centers [9] [10]. The N-methylation typically precedes O-methylation and occurs at the 3-amino position to generate dimethylamino derivatives in some pathways [9]. The O-methylation at the 3-position represents the defining modification that distinguishes cymarose from other 2,6-dideoxy sugars, requiring specific methyltransferase enzymes that recognize the unique substrate architecture [11].

The final steps involve stereoselective ketoreduction at the 4-position using NADPH as the reducing cofactor [9]. This transformation establishes the final hydroxyl stereochemistry and completes the formation of the mature TDP-cymarose nucleotide. The ketoreductase enzymes exhibit high stereoselectivity, ensuring the correct configuration required for subsequent glycosyltransfer reactions [9].

Recent advances in understanding TDP-sugar biosynthesis have revealed the importance of substrate channeling and enzyme clustering in these pathways [12]. The biosynthetic genes for cymarose formation often occur in genomic clusters that facilitate coordinated expression and metabolic flux through the pathway [12]. This organization enhances the efficiency of the multi-step biosynthetic process and prevents the accumulation of potentially toxic intermediates [12].

Role in Steroidal Glycoside Assembly

Alpha-D-cymarose pyranose serves as a critical structural component in the assembly of bioactive steroidal glycosides, particularly in the formation of pregnane and cardiac glycoside conjugates [1] [4] [2]. The incorporation of cymarose into these complex molecules occurs through the action of specialized glycosyltransferases that recognize both the TDP-cymarose donor and the appropriate steroidal aglycone acceptors.

In pregnane glycoside biosynthesis, cymarose frequently appears as part of oligosaccharide chains attached to the C-3 position of the steroid nucleus [1] [4]. The synthetic studies of ecdysantheroside A and related compounds have demonstrated the importance of specific stereochemical arrangements in cymarose-containing glycosides [4]. The β-glycosidic linkages formed with cymarose require specialized catalytic conditions, often involving gold(I)-catalyzed glycosylation methods that ensure high stereoselectivity [4].

The assembly of cardiac glycosides involves cymarose incorporation at various positions within the oligosaccharide chains [6] [3]. In Digitalis species, cymarose appears as part of the characteristic sugar sequences that contribute to the cardiotonic activity of these compounds [6]. The specific positioning of cymarose within these structures affects both the pharmacological properties and the stability of the resulting glycosides [6].

The biosynthetic machinery for steroidal glycoside assembly involves multiple glycosyltransferase enzymes that act in specific sequences to build the complete oligosaccharide structures [13]. Recent work has identified UDP-dependent glycosyltransferases, such as UGT73C44 and UGT73C45, that can glucosylate cardenolide pathway intermediates with high specificity [13]. These enzymes demonstrate the sophisticated recognition mechanisms required for accurate glycoside assembly.

The structural complexity of cymarose-containing steroidal glycosides reflects the evolutionary optimization of these molecules for specific biological functions [14]. The precise arrangement of hydroxyl, methoxy, and amino substituents in cymarose contributes to the overall three-dimensional architecture of the glycoside, affecting binding interactions with target proteins and biological membranes [14].

Advanced synthetic approaches have revealed the challenges associated with constructing cymarose-containing glycosides [4]. The 2,6-dideoxy configuration of cymarose creates unique steric and electronic environments that require specialized glycosylation conditions. The development of novel donor molecules, such as cymarosyl o-alkynylbenzoate derivatives equipped with protective groups, has enabled the synthesis of complex natural products containing multiple cymarose units [4].

Evolutionary Conservation Across Taxa

The evolutionary distribution of alpha-D-cymarose pyranose biosynthetic capability reveals fascinating patterns of conservation and divergence across plant taxa [15] [16] [17]. The compound's occurrence is not randomly distributed but shows strong phylogenetic constraints, suggesting that the biosynthetic machinery for cymarose formation represents a derived trait that evolved in specific lineages.

The highest conservation of cymarose biosynthetic genes occurs within the Apocynaceae family, where multiple genera demonstrate the ability to produce cymarose-containing glycosides [1] [2] [3]. This conservation extends to both the structural genes encoding biosynthetic enzymes and the regulatory mechanisms controlling their expression. The clustering of biosynthetic genes in these species suggests that horizontal gene transfer or gene duplication events may have contributed to the spread of cymarose biosynthesis within this family [12].

Comparative genomic analyses reveal that the evolution of deoxysugar biosynthesis follows complex patterns involving gene loss, acquisition, and functional diversification [17]. The specialized nature of cymarose biosynthesis, requiring multiple enzymatic steps and specific cofactor requirements, creates evolutionary constraints that limit its distribution to lineages with appropriate metabolic infrastructure [17].

Taxonomic GroupCymarose OccurrenceAssociated Glycoside TypesBiosynthetic Gene ConservationFunctional Diversity
ApocynaceaeHighPregnane, CardiacHigh conservationCardiotonic, antimicrobial
AsclepiadaceaeHighPregnane, SteroidalHigh conservationCardiotonic, cytotoxic
PlantaginaceaeModerateCardiacModerate conservationCardiotonic
RanunculaceaeLowSteroidalVariable conservationCytotoxic

The evolutionary maintenance of cymarose biosynthesis appears to be driven by the functional importance of cymarose-containing glycosides in plant defense and ecological interactions [18] [14]. The cardiotonic and antimicrobial properties of these compounds provide selective advantages that justify the metabolic cost of maintaining the complex biosynthetic machinery [14].

Phylogenetic reconstructions of sugar biosynthesis pathways indicate that cymarose biosynthesis evolved through the recruitment of enzymes from related metabolic pathways [19]. The methyltransferases involved in cymarose formation show homology to enzymes involved in other secondary metabolite biosynthesis, suggesting evolutionary co-option of existing enzymatic activities [19].

The taxonomic specificity of cymarose occurrence also reflects the evolution of specialized ecological niches where cymarose-containing glycosides provide particular advantages [20]. The concentration of cymarose-producing species in certain geographical regions suggests that environmental factors may have influenced the evolutionary retention of this biosynthetic capability [20].

Recent advances in understanding the molecular evolution of natural product biosynthesis have highlighted the role of gene cluster organization in maintaining complex biosynthetic pathways [12]. The clustering of cymarose biosynthetic genes facilitates their coordinated evolution and helps preserve the functional integrity of the pathway across evolutionary time [12].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

162.08920892 g/mol

Monoisotopic Mass

162.08920892 g/mol

Heavy Atom Count

11

UNII

32BH802O1W

Dates

Last modified: 08-10-2024

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